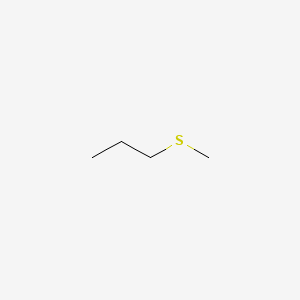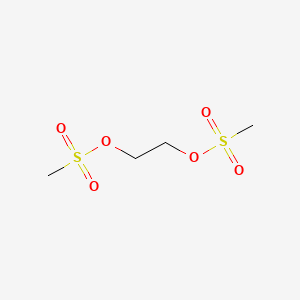![molecular formula C32H30N4O11 B1198346 5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 155485-56-6](/img/structure/B1198346.png)
5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-27830, also known as meso-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridine carboxylic acid anhydride, is a small molecule drug developed by Ciba-Geigy AG. It functions as an endothelin receptor antagonist, specifically targeting endothelin receptor type A and endothelin receptor type B. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, including heart failure and myocardial ischemia .
Chemical Reactions Analysis
CGS-27830 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is not available.
Reduction: Reduction reactions can modify the nitrophenyl group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxycarbonyl and nitrophenyl groups.
Common reagents and conditions for these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As an endothelin receptor antagonist, it is used in research to study receptor-ligand interactions and the binding properties of endothelin receptors.
Biology: The compound is used to investigate the physiological roles of endothelin receptors in different biological systems.
Medicine: CGS-27830 has been explored for its therapeutic potential in treating cardiovascular diseases, such as heart failure and myocardial ischemia. It has shown promise in modulating vascular tone and reducing vasoconstriction.
Industry: The compound’s unique binding properties make it a valuable tool in drug development and pharmacological research
Mechanism of Action
CGS-27830 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type A and endothelin receptor type B. By binding to these receptors, the compound inhibits the action of endothelin-1, a potent vasoconstrictor. This inhibition leads to a reduction in vasoconstriction and modulation of vascular tone. The molecular targets and pathways involved include the endothelin signaling pathway, which plays a crucial role in regulating blood pressure and vascular homeostasis .
Comparison with Similar Compounds
CGS-27830 is unique in its ability to selectively antagonize both endothelin receptor type A and endothelin receptor type B. Similar compounds include:
Bosentan: A dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor type A antagonist used for similar indications.
Macitentan: Another dual endothelin receptor antagonist with improved efficacy and safety profiles.
Compared to these compounds, CGS-27830 exhibits unusual binding properties that distinguish it from other endothelin receptor antagonists. Its ability to differentiate between receptor-ligand interactions in various tissues highlights its unique pharmacological profile .
Properties
CAS No. |
155485-56-6 |
|---|---|
Molecular Formula |
C32H30N4O11 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
5-O-[(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H30N4O11/c1-15-23(29(37)45-5)27(19-9-7-11-21(13-19)35(41)42)25(17(3)33-15)31(39)47-32(40)26-18(4)34-16(2)24(30(38)46-6)28(26)20-10-8-12-22(14-20)36(43)44/h7-14,27-28,33-34H,1-6H3/t27-,28+ |
InChI Key |
PZNZOWSLQRURNA-HNRBIFIRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(=O)C2=C(NC(=C(C2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(=O)C2=C(NC(=C([C@@H]2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(=O)C2=C(NC(=C(C2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
CGS 27830 CGS-27830 meso-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridine carboxylic acid anhydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
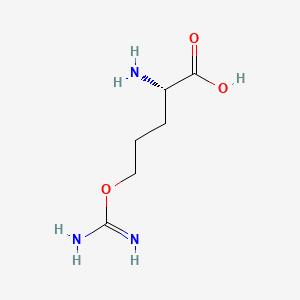
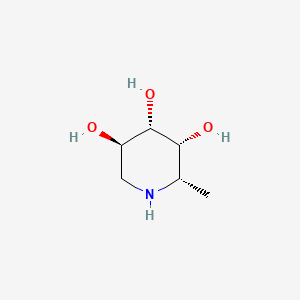

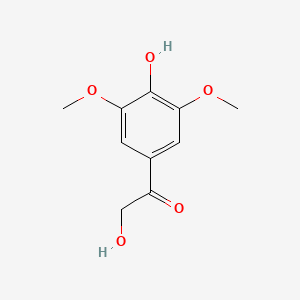
![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B1198273.png)
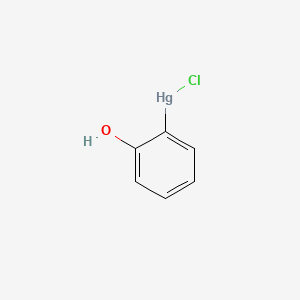
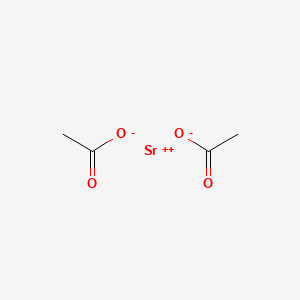

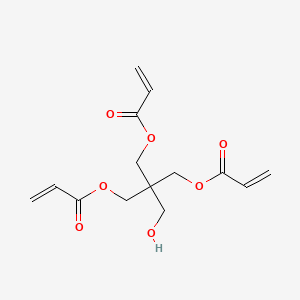
![(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol](/img/structure/B1198284.png)
![(7R)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1198285.png)
